2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H14F3NO2 and its molecular weight is 369.343. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Rearrangement Studies
Research on the chemical synthesis and rearrangement of naphtho[2,1-b]furan derivatives, including compounds related to 2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide, reveals various synthetic routes and transformations. For instance, the Betti reaction of 2-naphthol, furfural, and acetamide has been explored, leading to the unexpected formation of a furan derivative through a secondary carbo-Piancatelli rearrangement. This study provides insights into the mechanism of transformation and structural confirmation through NMR, HRMS, and X-ray analyses (Gutnov et al., 2019).
Biological Activity and Applications
Extensive research has been conducted on the synthesis, reactions, and biological evaluation of naphtho[2,1-b]furan derivatives, highlighting their potential in pharmaceutical applications. One study synthesized new derivatives bearing a pyrazole nucleus, leading to compounds exhibiting promising effects against Gram-positive and negative bacteria and fungi. These findings underline the antimicrobial potential of naphtho[2,1-b]furan derivatives (El-Wahab et al., 2011).
Antimicrobial and Antioxidant Activities
Another research direction involves evaluating the antimicrobial and antioxidant activities of naphtho[2,1-b]furan derivatives. Synthesis and activity evaluation studies of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles have shown that these compounds possess significant antimicrobial properties. Selected compounds have also been tested for their antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, providing a basis for further pharmaceutical development (Kumaraswamy et al., 2008).
Novel Synthesis and Characterization
Novel synthesis and characterization of naphtho[2,1-b]furan derivatives have led to the discovery of compounds with significant antibacterial and antifungal activities. Research in this area focuses on the development of new synthetic methodologies and the exploration of the biological activities of the synthesized compounds, contributing to the field of medicinal chemistry (Nagarsha et al., 2023).
Mechanism of Action
Target of Action
Similar compounds based on the naphtho[2,1-b]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B is a key enzyme in the regulation of insulin signaling and is considered a promising target for the treatment of diabetes mellitus and obesity .
Mode of Action
This leads to enhanced insulin receptor signaling, improving glucose uptake and insulin sensitivity .
Biochemical Pathways
The compound likely affects the insulin signaling pathway by inhibiting PTP1B. This results in enhanced insulin receptor signaling, leading to increased glucose uptake and improved insulin sensitivity . The downstream effects of this can include improved glycemic control and potential benefits in the management of diabetes mellitus .
Result of Action
The molecular and cellular effects of this compound’s action would likely include enhanced insulin receptor signaling and increased glucose uptake. This could potentially lead to improved glycemic control and benefits in the management of diabetes mellitus .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-6-8-16(9-7-15)25-19(26)11-14-12-27-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBTFOZWABWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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